An In-Depth Technical Guide to the Molecular Structure of 2H-Nonafluorobutane
An In-Depth Technical Guide to the Molecular Structure of 2H-Nonafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-Nonafluorobutane, with the chemical formula C4HF9, is a hydrofluorocarbon (HFC) that stands at the intersection of unique physicochemical properties and potential applications in advanced materials and life sciences.[1][2] Its structure, characterized by a high degree of fluorination with a single hydrogen atom, imparts properties that are of significant interest to researchers, particularly in the fields of drug development and medical imaging. This guide provides a comprehensive technical overview of the molecular structure of 2H-nonafluorobutane, offering insights into its geometry, conformational landscape, and the spectroscopic techniques used for its characterization.
Table 1: Key Identifiers and Properties of 2H-Nonafluorobutane
| Property | Value | Source(s) |
| IUPAC Name | 1,1,1,2,2,3,4,4,4-nonafluorobutane | [2] |
| CAS Number | 680-17-1 | [1][2] |
| Molecular Formula | C4HF9 | [1][2] |
| Molecular Weight | 220.04 g/mol | [1][2] |
| Boiling Point | 15 °C | [1] |
| Predicted Density | 1.526 ± 0.06 g/cm³ | [1] |
Molecular Geometry and Isomerism
The systematic name 1,1,1,2,2,3,4,4,4-nonafluorobutane specifies a straight-chain butane skeleton where all hydrogen atoms, except for one at the second carbon, have been replaced by fluorine atoms. This specific arrangement gives rise to a chiral center at the C-2 position, meaning 2H-nonafluorobutane exists as a pair of enantiomers.
Bond Lengths and Angles: A Theoretical Perspective
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C-C Bonds: The presence of highly electronegative fluorine atoms is expected to shorten the C-C bonds compared to butane due to the inductive effect.
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C-F Bonds: These are typically in the range of 1.33-1.35 Å.
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C-H Bond: The C-H bond at the chiral center is expected to be a standard length for a tertiary carbon, around 1.10 Å.
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Bond Angles: The carbon skeleton will exhibit a tetrahedral geometry, with bond angles deviating slightly from the ideal 109.5° due to steric hindrance and electrostatic interactions between the bulky fluorine atoms.
Conformational Analysis: The Rotational Landscape
The flexibility of the butane backbone allows for different spatial arrangements of its atoms through rotation around the C-C single bonds. These different arrangements are known as conformations or rotational isomers (rotamers). For 2H-nonafluorobutane, rotation around the C2-C3 bond is of particular interest.
Based on studies of analogous fluorinated alkanes, the conformational preference is governed by a balance of steric hindrance, electrostatic interactions (dipole-dipole), and hyperconjugation effects. The key conformers to consider are the anti and gauche forms.
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Anti Conformer: The trifluoromethyl groups on C1 and C4 are positioned 180° apart. This conformation is generally expected to be the most stable due to minimized steric repulsion.
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Gauche Conformers: The trifluoromethyl groups are positioned at a 60° dihedral angle to each other. These are typically higher in energy than the anti-conformer.
The presence of numerous fluorine atoms leads to significant dipole moments for individual bonds, and the overall molecular dipole moment will be highly dependent on the conformation.
Figure 1: A simplified potential energy diagram illustrating the relationship between anti and gauche conformers of a butane derivative. The eclipsed conformations represent higher energy transition states.
Spectroscopic Characterization: Unveiling the Structure
A combination of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of 2H-nonafluorobutane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for characterizing the structure of 2H-nonafluorobutane due to the presence of ¹H, ¹³C, and ¹⁹F nuclei.
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¹H NMR: A single, complex multiplet would be expected for the lone hydrogen atom, split by the neighboring fluorine atoms. The chemical shift would be significantly influenced by the electronegative environment.
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¹³C NMR: Four distinct signals would be anticipated, corresponding to the four carbon atoms. The chemical shifts would be in the region typical for highly fluorinated alkanes, and the signals would exhibit complex splitting patterns due to C-F coupling.
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¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. Due to the different chemical environments, multiple signals are expected for the fluorine atoms. The coupling between non-equivalent fluorine atoms (F-F coupling) and between fluorine and the hydrogen atom (H-F coupling) would provide valuable information for assigning the signals to specific positions in the molecule.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule.
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IR Spectroscopy: Strong absorption bands are expected in the region of 1100-1400 cm⁻¹ corresponding to the C-F stretching vibrations. A C-H stretching vibration would be observed around 2900-3000 cm⁻¹.
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Raman Spectroscopy: C-C bond vibrations would be more prominent in the Raman spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 2H-nonafluorobutane would show a molecular ion peak at m/z 220. The fragmentation pattern would be characterized by the loss of fluorine atoms and smaller fluorocarbon fragments.
Experimental Protocols for Structural Elucidation
While specific experimental data for 2H-nonafluorobutane is scarce, the following are the standard, authoritative methodologies that would be employed for its structural characterization.
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the precise geometry of small molecules in the gas phase.
Methodology:
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A high-energy electron beam is directed through a gaseous sample of 2H-nonafluorobutane.
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The electrons are scattered by the molecule's electrostatic potential.
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The scattered electrons create a diffraction pattern that is recorded.
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The diffraction pattern is analyzed to determine the bond lengths, bond angles, and torsional angles of the molecule.
Figure 2: A simplified workflow for Gas-Phase Electron Diffraction (GED) analysis.
Microwave Spectroscopy
Microwave spectroscopy measures the rotational transitions of molecules in the gas phase and provides highly accurate rotational constants.
Methodology:
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A gaseous sample of 2H-nonafluorobutane is introduced into a microwave spectrometer.
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The sample is irradiated with microwave radiation of varying frequency.
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Absorption of microwaves at specific frequencies corresponds to transitions between rotational energy levels.
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The resulting spectrum of absorption lines is used to calculate the molecule's rotational constants.
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From the rotational constants, precise bond lengths and angles can be derived, and different conformers can be identified.
Applications in Drug Development and Research
The unique properties of 2H-nonafluorobutane, stemming from its high fluorine content and single C-H bond, make it a molecule of interest for various applications in the life sciences.
Bioisosteric Replacement
In medicinal chemistry, the strategic replacement of hydrogen atoms or functional groups with fluorine can significantly modulate a drug candidate's properties. The C-H group in a highly fluorinated environment, such as in 2H-nonafluorobutane, can be considered a bioisostere for other groups. This can influence:
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Metabolic Stability: The C-H bond in 2H-nonafluorobutane is activated by the surrounding electron-withdrawing fluorine atoms, potentially making it susceptible to metabolic oxidation. However, the overall fluorination can shield other parts of a molecule from metabolism.
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Binding Affinity: The introduction of fluorine can alter the electronic distribution and conformation of a molecule, potentially leading to improved binding to a biological target.
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Lipophilicity: Fluorination generally increases lipophilicity, which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
¹⁹F Magnetic Resonance Imaging (MRI)
Perfluorocarbons are being explored as contrast agents for ¹⁹F MRI. Since the human body has a negligible background of fluorine, ¹⁹F MRI can be used to track the distribution of fluorine-containing compounds in vivo. 2H-nonafluorobutane, with its nine fluorine atoms, could potentially be developed into or incorporated into molecules designed as ¹⁹F MRI contrast agents.
Drug Delivery
Perfluorocarbon emulsions are investigated as carriers for drug delivery, particularly for oxygen therapeutics and for delivering drugs to the lungs. The properties of 2H-nonafluorobutane make it a candidate for inclusion in such formulations.
Conclusion
2H-Nonafluorobutane is a fascinating molecule with a rich structural chemistry. While detailed experimental characterization is still needed, a comprehensive understanding of its molecular geometry, conformational preferences, and spectroscopic signatures can be inferred from established principles of physical organic chemistry and studies of analogous compounds. Its unique combination of high fluorination and a single C-H bond presents intriguing possibilities for its application in drug discovery and biomedical research, making it a worthy subject of further investigation.
References
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2H-Nonafluorobutane. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]
